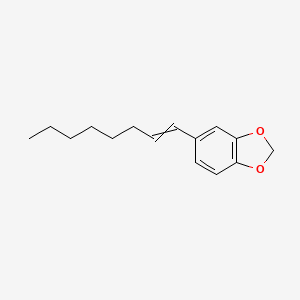![molecular formula C13H16S B14359996 7-(Phenylsulfanyl)bicyclo[2.2.1]heptane CAS No. 94110-62-0](/img/structure/B14359996.png)
7-(Phenylsulfanyl)bicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Phenylsulfanyl)bicyclo[221]heptane is an organic compound characterized by a bicyclic structure with a phenylsulfanyl group attached This compound belongs to the class of bicyclo[22
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Phenylsulfanyl)bicyclo[221]heptane typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structuresSpecific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of 7-(Phenylsulfanyl)bicyclo[2.2.1]heptane may involve large-scale Diels-Alder reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Phenylsulfanyl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bicyclic structure or the phenylsulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions can include sulfoxides, sulfones, reduced bicyclic compounds, and substituted derivatives, depending on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
7-(Phenylsulfanyl)bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of 7-(Phenylsulfanyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-(Phenylsulfanyl)bicyclo[2.2.1]heptane include:
Norbornane: A bicyclic hydrocarbon with a similar structure but lacking the phenylsulfanyl group.
Norbornene: A bicyclic compound with a double bond, offering different reactivity.
Norbornadiene: A bicyclic compound with two double bonds, providing unique chemical properties
Uniqueness
The presence of the phenylsulfanyl group in this compound distinguishes it from other similar compounds, imparting unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
94110-62-0 |
|---|---|
Molekularformel |
C13H16S |
Molekulargewicht |
204.33 g/mol |
IUPAC-Name |
7-phenylsulfanylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H16S/c1-2-4-12(5-3-1)14-13-10-6-7-11(13)9-8-10/h1-5,10-11,13H,6-9H2 |
InChI-Schlüssel |
ZGCNPTLUGXDASE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1C2SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)
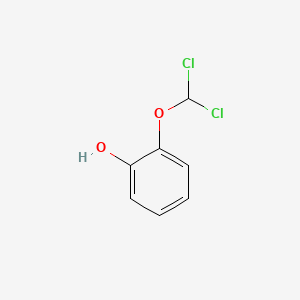
![2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B14359928.png)
![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)
silane](/img/structure/B14359953.png)

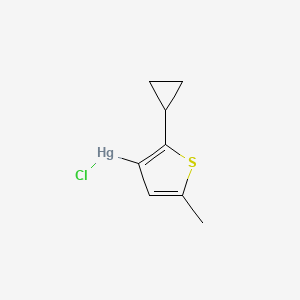
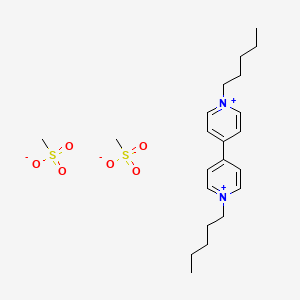
![S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate](/img/structure/B14359988.png)
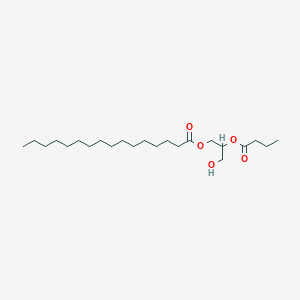
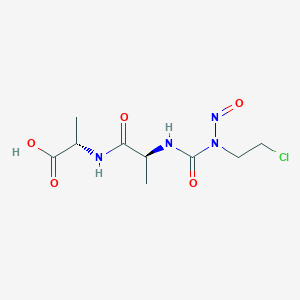
![1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene](/img/structure/B14360003.png)
